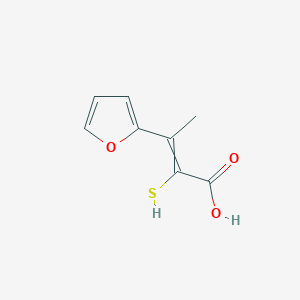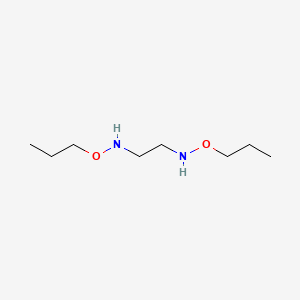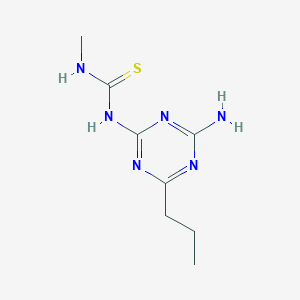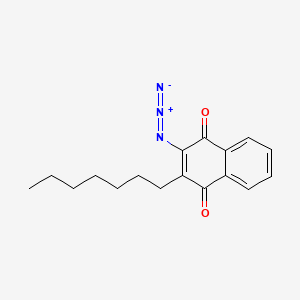
1,4-Naphthalenedione, 2-azido-3-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-azido-3-heptyl- is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, an azido group at position 2, and a heptyl chain at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-azido-3-heptyl- typically involves multiple steps One common method starts with the preparation of 1,4-naphthoquinone, which can be synthesized through the oxidation of naphthalene using reagents such as chromium trioxide or potassium permanganateFinally, the heptyl chain is introduced at position 3 through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-azido-3-heptyl- may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-azido-3-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-azido-3-heptyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-azido-3-heptyl- involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The azido group can also undergo bioorthogonal reactions, making the compound useful in labeling and tracking biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone without the azido and heptyl groups.
2-Azido-1,4-naphthoquinone: Similar structure but lacks the heptyl chain.
3-Heptyl-1,4-naphthoquinone: Similar structure but lacks the azido group.
Uniqueness
1,4-Naphthalenedione, 2-azido-3-heptyl- is unique due to the presence of both the azido group and the heptyl chain, which confer distinct chemical and biological properties. The azido group allows for bioorthogonal reactions, while the heptyl chain can influence the compound’s solubility and interaction with biological membranes .
Propiedades
Número CAS |
104582-16-3 |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
2-azido-3-heptylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-4-5-6-11-14-15(19-20-18)17(22)13-10-8-7-9-12(13)16(14)21/h7-10H,2-6,11H2,1H3 |
Clave InChI |
RUADQJNGWWDNKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


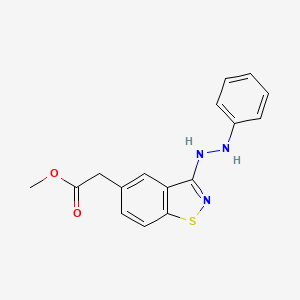
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
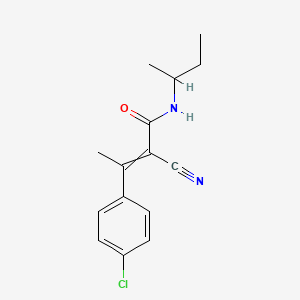
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
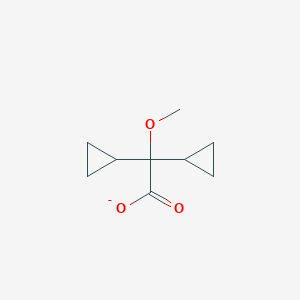
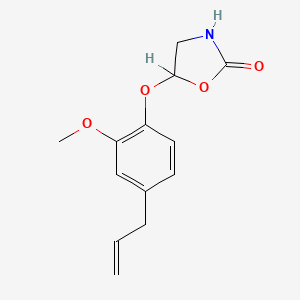
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)
![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
